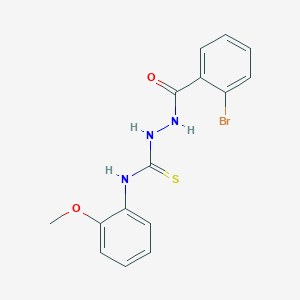
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide, also known as BBMHC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide induces apoptosis in cancer cells by activating the caspase pathway. 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide also exhibits antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to exhibit cytotoxicity against cancer cells, with IC50 values ranging from 3 to 10 μM. 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has also been shown to exhibit antimicrobial activity against various strains of bacteria and fungi, with MIC values ranging from 0.125 to 1 μg/mL. In addition, 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the transmission of nerve impulses.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide in lab experiments include its low toxicity, high solubility in organic solvents, and ease of synthesis. However, the limitations of using 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide include its limited stability in aqueous solutions and its potential for oxidation in the presence of air.
Future Directions
There are several future directions for the study of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide. One possible direction is the development of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide derivatives with improved stability and potency. Another direction is the investigation of the mechanism of action of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide in more detail. Additionally, the potential applications of 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide in other fields such as material science and catalysis could be explored.
Synthesis Methods
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide can be synthesized by reacting 2-bromo-benzoyl chloride with 2-methoxyaniline followed by the addition of thiosemicarbazide. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is a yellow solid.
Scientific Research Applications
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been studied for its potential applications in various fields such as cancer research, antimicrobial activity, and organic synthesis. In cancer research, 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has also exhibited antimicrobial activity against various strains of bacteria and fungi. In organic synthesis, 2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide has been used as a building block for the synthesis of other compounds.
properties
Product Name |
2-(2-bromobenzoyl)-N-(2-methoxyphenyl)hydrazinecarbothioamide |
|---|---|
Molecular Formula |
C15H14BrN3O2S |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-[(2-bromobenzoyl)amino]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H14BrN3O2S/c1-21-13-9-5-4-8-12(13)17-15(22)19-18-14(20)10-6-2-3-7-11(10)16/h2-9H,1H3,(H,18,20)(H2,17,19,22) |
InChI Key |
WCAUWKAGWKTJSX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2Br |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Cyclopentyl-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215746.png)
![2-({2-[(4-Chlorophenyl)sulfanyl]ethyl}amino)-2-oxoethyl thiocyanate](/img/structure/B215748.png)




![5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B215759.png)

![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)


![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)